Antho-rwamide II
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGTSBRFZJEKO-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152262 | |
| Record name | Antho-rwamide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-15-7 | |
| Record name | Antho-rwamide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antho-rwamide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Biosynthetic Pathways of Antho Rwamide Ii
Primary Amino Acid Sequence and Structural Motifs
The primary structure of Antho-RWamide II is a pentapeptide with the amino acid sequence
This compound is closely related to another neuropeptide found in the same organism, Antho-RWamide I (
| Property | Details |
| Full Name | |
| Abbreviation | |
| Source Organism | Anthopleura elegantissima (Sea Anemone) |
| Molecular Formula | C30H44N10O |
| Molecular Weight | 640.79 Da |
A key structural feature of this compound is the presence of a pyroglutamyl (
At the other end of the peptide, the C-terminus is amidated, meaning the typical carboxyl group (-COOH) is replaced by an amide group (-CONH2). oup.comcore.ac.uk Like the N-terminal modification, C-terminal amidation is a critical post-translational event that confers resistance to degradation by carboxypeptidases. oup.com This modification originates from a C-terminal glycine residue in the precursor peptide, which is enzymatically converted into the terminal amide. oup.com
This compound belongs to a large family of neuropeptides characterized by the general structure
| Peptide | Sequence | 'X' Residue |
| This compound | Tryptophan (Trp) | |
| Antho-RWamide I | Tryptophan (Trp) | |
| Antho-RFamide | Phenylalanine (Phe) | |
| Pol-RFamide I | Phenylalanine (Phe) |
Genetic Encoding and Precursor Processing
The synthesis of this compound is a multi-step process that begins with the transcription and translation of a gene encoding a large, inactive precursor protein, known as a preprohormone.
Genomic and transcriptomic analyses in various hexacorals have revealed that neuropeptides like the Antho-RWamides are derived from preprohormone genes. nih.govresearchgate.net Unlike some other neuropeptide precursors which can contain numerous, tandemly repeated copies of the same peptide, the preprohormones for Antho-RWamides are distinct. nih.govfrontiersin.org Research shows that Antho-RWamide preprohormones often contain only a single copy of the immature neuropeptide sequence, which is typically located immediately following the N-terminal signal peptide. nih.govnih.govresearchgate.net
For instance, studies in the sea anemones Nematostella vectensis and Exaiptasia diaphana, as well as the tube-dwelling anemone Sphenopus callimorphus, have identified preprohormones containing a single copy of the this compound sequence. nih.gov The high degree of structural similarity between Antho-RWamide I and II strongly suggests that their respective genes arose from a common ancestral gene through duplication and evolutionary divergence. core.ac.uk
After the preprohormone is synthesized on the ribosome, it undergoes a series of enzymatic modifications, known as post-translational processing, to yield the final, active this compound peptide. thermofisher.com
The key steps in this pathway are:
Signal Peptide Cleavage : The preprohormone is directed into the secretory pathway by an N-terminal signal peptide, which is cleaved off as the protein enters the endoplasmic reticulum. For Antho-RWamides, this often exposes the single neuropeptide sequence. nih.govresearchgate.net
Prohormone Cleavage : If the precursor contains other sequences, specific enzymes called prohormone convertases cleave the precursor at specific sites to release the immature peptide. nih.gov
N-Terminal Modification : The N-terminal glutamine (Gln) of the immature peptide is cyclized by the enzyme glutaminyl cyclase to form the protective pyroglutamyl (
C-Terminal Amidation : The C-terminal glycine (Gly) of the immature peptide serves as a substrate for a two-enzyme cascade, including peptidylglycine alpha-monooxygenase, which removes the glycine and leaves a terminal amide group (-NH2). oup.comfrontiersin.org
Enzymatic Steps in Post-Translational Processing
N-Terminal Cyclization Mechanisms
The N-terminal pyroglutamyl (
The conversion of glutamine to pyroglutamic acid can occur through two primary mechanisms:
Spontaneous Cyclization: Under certain conditions, the N-terminal glutamine can spontaneously cyclize. This non-enzymatic reaction involves the side-chain carboxyl group of the glutamine residue attacking its own alpha-amino group, resulting in the formation of a five-membered lactam ring (the pyroglutamyl residue) and the elimination of a water molecule. nih.govresearchgate.net
Enzymatic Cyclization: The process is often catalyzed by a specific enzyme known as glutaminyl cyclase (QC). wikipedia.orgalfa-chemistry.com This enzyme significantly accelerates the rate of cyclization, ensuring an efficient conversion of the precursor peptide into its mature, active form. The presence of glutaminyl cyclase suggests a regulated and biologically significant process for the formation of the N-terminal pyroglutamyl group in many neuropeptides. alfa-chemistry.com
This N-terminal modification is crucial as it blocks the peptide from being degraded by aminopeptidases, thereby increasing its half-life and allowing it to function effectively as a signaling molecule in the nervous system. wikipedia.org
C-Terminal Amidation Enzymes
Similar to the N-terminal modification, the C-terminal amide group (-NH2) of this compound is also a post-translational modification essential for its biological activity and stability. wikipedia.org This amide group is not directly encoded in the gene but is generated from a C-terminal glycine (Gly) residue present in the initial peptide precursor. wikipedia.orgalfa-chemistry.com
The amidation process is a two-step enzymatic reaction catalyzed by a bifunctional enzyme complex known as peptidylglycine alpha-amidating monooxygenase (PAM). The two enzymatic activities involved are:
Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This first enzyme hydroxylates the α-carbon of the C-terminal glycine residue, forming a peptidyl-α-hydroxyglycine intermediate. This reaction requires molecular oxygen, ascorbic acid, and copper ions as cofactors. uni.lu
Peptidyl-α-hydroxyglycine alpha-amidating lyase (PAL): The second enzyme in the complex cleaves the N-Cα bond of the hydroxyglycine intermediate, which results in the formation of the amidated peptide and glyoxylate (B1226380) as a byproduct. uni.lu
The C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor binding and also protects the peptide from degradation by carboxypeptidases. wikipedia.org
Comparative Molecular Structures Across Cnidarian Species
This compound belongs to a larger family of related neuropeptides found within the phylum Cnidaria. These peptides often share common structural motifs, suggesting a shared evolutionary origin.
This compound (
The general structure of these peptides can be summarized as
Comparative studies across different cnidarian classes reveal further variations on this structural theme. For instance, in the hydromedusa Polyorchis penicillatus, a peptide named Pol-RFamide I was isolated with the sequence
Interestingly, the genetic precursors (preprohormones) for these peptides show different organizational strategies. While precursors for neuropeptides like Antho-RFamide can contain numerous tandem copies of the immature peptide, the preprohormones for the Antho-RWamides often contain only a single copy of the neuropeptide sequence. uni.luuni.lu This suggests different evolutionary pressures and regulatory mechanisms governing the biosynthesis of these related, yet distinct, signaling molecules.
Table 1: Comparison of this compound and Related Cnidarian Neuropeptides
| Peptide Name | Sequence | Species of Origin |
| This compound | Anthopleura elegantissima (Sea Anemone) wikipedia.orgfishersci.se | |
| Antho-RWamide I | Anthopleura elegantissima (Sea Anemone) fishersci.se | |
| Antho-RFamide | Anthopleura elegantissima (Sea Anemone) wikipedia.org | |
| Pol-RFamide I | Polyorchis penicillatus (Hydromedusa) wikipedia.org |
Physiological Mechanisms and Biological Actions of Antho Rwamide Ii
Neuromuscular System Modulation in Sea Anemones
Antho-RWamide II exhibits a dual action on the musculature of sea anemones, inducing excitatory effects on the endodermal muscles while simultaneously having inhibitory effects on the ectodermal muscles. This differential action allows for coordinated physiological responses, such as those involved in feeding and defensive behaviors.
Inhibitory Actions on Ectodermal Tentacle Muscle Contraction
In contrast to its excitatory effects on endodermal muscles, this compound exerts an inhibitory influence on the ectodermal muscles of the tentacles. Specifically, it inhibits the spontaneous contractions of the ectodermal longitudinal muscles in the tentacles of Actinia equina. biologists.com This inhibitory action is significant as it represents one of the first instances of a naturally occurring substance shown to inhibit spontaneous muscle contractions in sea anemones. biologists.com The threshold for this inhibition is around 10⁻⁶ mol l⁻¹. biologists.com In some instances, the inhibition is preceded by a small, transient contraction immediately following the application of the peptide. biologists.com This inhibitory effect on tentacle muscles, coupled with the excitatory effect on endodermal muscles, suggests a role for this compound in behaviors that require tentacle retraction and body column contraction.
| Muscle Type | Observed Effect | Sea Anemone Species | Effective Concentration |
|---|---|---|---|
| Ectodermal Tentacle Muscles | Inhibition of Spontaneous Contractions | Actinia equina | Threshold of ~10⁻⁶ mol l⁻¹ |
Differentiation of Direct Muscle Action Versus Neural Pathway Modulation
Further ultrastructural studies have provided anatomical evidence for this direct neuromuscular interaction. Using immunogold techniques, Antho-RWamide-like material has been localized within granular vesicles in neurons that form synaptic contacts with the myonemes of both gastrodermal and oral sphincter muscle cells in Calliactis parasitica. nih.gov These immunoreactive neurites appear to innervate the sphincter muscle fibers directly, without intermediate neuronal pathways. nih.gov This provides strong evidence that this compound functions as a neurotransmitter at these neuromuscular synapses. nih.gov
Cellular and Subcellular Mechanisms of Action
While the precise cellular and subcellular mechanisms of action for this compound are not yet fully elucidated, studies on the closely related neuropeptide, Antho-RWamide I, provide significant insights into the likely pathways involved. Given their structural similarity and comparable physiological effects, it is probable that this compound operates through a similar mechanism.
Research on Antho-RWamide I has shown that it modulates an inward Ca²⁺ current in the endodermal myoepithelial cells of sea anemones. nih.gov The application of Antho-RWamide I leads to an increase in this calcium current, which is associated with muscle contraction. nih.gov The involvement of calcium channels is further supported by the observation that cadmium (Cd²⁺), a known calcium channel blocker, abolishes spontaneous muscle contractions and reduces the inward current. nih.gov However, contractions and inward currents induced by Antho-RWamide I are not completely eliminated by Cd²⁺, suggesting that the peptide may act by either directly or indirectly opening calcium channels in the muscle membrane, or potentially involves other signaling pathways. nih.gov
At the subcellular level, Antho-RWamide-like peptides are stored in granular vesicles within presynaptic neurons. nih.gov In gastrodermal nerve cells, these vesicles have an average diameter of 149.3 nm, while in neurites associated with the sphincter muscle, the vesicles are smaller, averaging 78.8 nm in diameter. nih.gov Upon stimulation, these vesicles are thought to release their contents at the neuromuscular synapse, allowing this compound to bind to receptors on the muscle cell membrane and initiate the cascade of events leading to either contraction or relaxation. The specific nature of the this compound receptor and the downstream signal transduction pathways remain areas for future investigation.
Regulation of Ion Channels (e.g., Ca2+ Currents)
The biological activity of this compound is intrinsically linked to its ability to modulate ion channels, particularly those permeable to calcium ions (Ca2+). Research on the closely related peptide, Antho-RWamide I, provides significant insights into this mechanism. Studies have demonstrated that Antho-RWamide I elicits an increase in an inward Ca2+ current in the endodermal myoepithelial cells of sea anemones nih.gov. This influx of calcium is a critical step in initiating muscle contraction. The abolition of spontaneous muscle contractions and a reduction in the inward current in the presence of the calcium channel blocker Cd2+ further substantiates the involvement of Ca2+ currents in the contractile response nih.gov.
Given the structural and functional similarities between Antho-RWamide I and II, it is highly probable that this compound employs a similar mechanism of action. The induction of muscle contractions by this compound is therefore likely mediated by the opening of Ca2+ channels, either directly or indirectly, leading to an increase in intracellular calcium concentration within the myoepithelial cells nih.gov.
| Experimental Condition | Observation | Reference |
|---|---|---|
| Application of Antho-RWamide I | Increases inward Ca2+ current | nih.gov |
| Application of Cd2+ (Ca2+ channel blocker) | Abolishes spontaneous contractions and reduces inward current | nih.gov |
| Antho-RWamide I in the presence of Cd2+ | Contractions and inward currents are not completely abolished | nih.gov |
Hypothesized Role as a Neurotransmitter or Neuromodulator
The physiological actions and localization of this compound have led to the strong hypothesis that it functions as a neurotransmitter or neuromodulator at neuromuscular synapses in sea anemones nih.govbiologists.com. This hypothesis is supported by several lines of evidence.
Immunocytochemical studies have revealed the presence of Antho-RWamide-like material within granular vesicles of neurons that form synaptic connections with the myonemes (contractile fibers) of both gastrodermal and oral sphincter muscle cells in Calliactis parasitica nih.gov. The localization of these peptides at neuromuscular synapses is a key characteristic of a neurotransmitter. Furthermore, the observation that these immunoreactive neurites directly innervate the muscle fibers suggests a direct role in signal transmission from nerve to muscle nih.gov. The release of this compound from these nerve terminals would then lead to the activation of postsynaptic receptors on the myoepithelial cells, resulting in muscle contraction. The simple, slow contractions induced by Antho-RWamides, without altering spontaneous activity, are also consistent with the actions of a neuropeptide transmitter nih.govbiologists.com.
| Evidence | Observation | Reference |
|---|---|---|
| Localization | Found in granular vesicles of neurons at neuromuscular synapses | nih.gov |
| Innervation | Immunoreactive neurites directly innervate sphincter muscle fibers | nih.gov |
| Physiological Effect | Induces slow muscle contractions upon application | nih.govbiologists.com |
| Mode of Action | Acts directly on muscle cells | nih.govbiologists.com |
Interspecies Variations in Biological Activity
The biological activity of this compound exhibits notable variations among different species of sea anemones. While both Antho-RWamide I and II induce slow contractions in the endodermal muscles of several sea anemone species, a striking difference in efficacy has been observed in Protanthea simplex nih.govbiologists.com. In this particular species, this compound effectively evokes contractions of the body wall muscles, whereas Antho-RWamide I has no observable effect nih.govbiologists.com.
This species-specific response highlights the subtle yet significant differences in the receptor systems or downstream signaling pathways among various cnidarian species. Such variations are crucial for understanding the evolutionary diversification of neuropeptide signaling and its role in tailoring physiological responses to the specific ecological niches of different species.
| Species | Effect of Antho-RWamide I | Effect of this compound | Reference |
|---|---|---|---|
| Calliactis parasitica | Induces slow contractions of endodermal muscles | Induces slow contractions of endodermal muscles (more potent than Antho-RWamide I) | nih.govbiologists.com |
| Protanthea simplex | No effect on body wall muscles | Evokes contractions of body wall muscles | nih.govbiologists.com |
Structure Activity Relationship Sar of Antho Rwamide Ii and Analogues
Elucidation of Essential Amino Acid Residues for Activity
The peptide Antho-RWamide II has the primary structure
Chemical modification studies on other peptides have shown that residues such as arginine and tryptophan are often essential for enzyme or receptor interactions. nih.gov For the RWamide family, the C-terminal sequence -Arg-Trp-NH2 is highly conserved and is recognized by antibodies raised against it, suggesting it is a key feature for recognition and likely for receptor binding. oup.com The difference in activity between Antho-RWamide I (
Impact of N-Terminal and C-Terminal Modifications on Biological Response
Many neuropeptides, including this compound, feature post-translational modifications at their N-terminus and C-terminus. These modifications are not merely structural quirks; they are often vital for the peptide's stability and activity.
The N-terminus of this compound is a pyroglutamyl (
The C-terminus features an amide group (-NH2), another critical modification. C-terminal amidation is a common feature of bioactive peptides and is often required for their biological activity. vliz.benih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be crucial for receptor binding. ehu.eus The process originates from a C-terminal glycine residue that is enzymatically converted into the amide. oup.com The C-terminal amide group protects the peptide from degradation by carboxypeptidases and is considered essential for the proper conformation needed for receptor activation. oup.comehu.eus Studies on various defense peptides have shown that C-terminal amidation can have a variable effect on efficacy, sometimes increasing, decreasing, or not changing toxicity, indicating its complex role in biological systems. core.ac.uk
Comparative SAR Analysis with Antho-RWamide I and Other Related Peptides
This compound is part of a family of structurally related peptides isolated from sea anemones. Comparing their activities provides significant insight into the SAR of this family.
| Peptide Name | Sequence | Key Difference |
| This compound | Glycine at position 2 | |
| Antho-RWamide I | Serine at position 2 | |
| Antho-RFamide | Different core sequence |
Studies on isolated muscle preparations from the sea anemone Calliactis parasitica have shown that both Antho-RWamide I and II induce slow muscle contractions. However, this compound is consistently more potent than Antho-RWamide I in these preparations, with a contraction threshold as low as 10⁻⁹ mol/L. biologists.comnih.gov This demonstrates that the substitution of the bulkier, polar serine residue (in Antho-RWamide I) with the smaller, more flexible glycine residue (in this compound) enhances the peptide's activity in this species. biologists.com
The specificity of this structural difference is even more pronounced in the sea anemone Protanthea simplex. In this species, this compound evokes muscle contractions, whereas Antho-RWamide I has no effect. biologists.comnih.gov This finding strongly suggests that the receptors in Protanthea simplex can distinguish between the two peptides, with the glycine at position 2 being a critical determinant for receptor activation.
When compared to Antho-RFamide, the Antho-RWamides show different physiological responses. While Antho-RFamide often causes an increase in the frequency and size of spontaneous muscle contractions, the Antho-RWamides induce simple, slow contractions without altering this spontaneous activity. biologists.comnih.gov This implies that they act through different receptor systems or signaling pathways.
Analysis of Receptor Binding Motifs (e.g., LRW motif)
The identification of receptor binding motifs within a peptide sequence is a core goal of SAR studies. For the Antho-RWamide family, the C-terminal tripeptide Leu-Arg-Trp (LRW), followed by amidation, is considered the key binding motif. The family is often referred to as LRWamides, emphasizing the importance of this sequence. elifesciences.orgelifesciences.org
The C-terminal Arg-Trp-NH2 is particularly critical. Antisera developed to detect these peptides are often raised against this specific sequence, indicating it is an exposed and recognizable part of the molecule. oup.com The terminal tryptophan residue appears to be a well-tolerated feature for binding in invertebrate RW-amide peptides. acs.org The basic arginine residue is also a common feature in peptide pharmacophores, often involved in electrostatic interactions with acidic residues in the receptor's binding pocket. Recent research has begun to deorphanize the G protein-coupled receptors (GPCRs) that bind to LRWamides in the sea anemone Nematostella vectensis, revealing that multiple receptor subtypes exist with varying sensitivities to different LRWamide peptides. elifesciences.orgelifesciences.org This receptor diversity further underscores the importance of the peptide's precise structure for selective biological effects.
Methodologies for SAR Determination in Peptide Systems
A variety of methodologies are employed to determine the structure-activity relationships of peptides like this compound. monash.edunih.gov These techniques range from chemical synthesis to computational analysis.
Chemical Synthesis and Analogue Generation : The foundation of SAR studies is the creation of peptide analogues. Solid-phase peptide synthesis allows for the systematic substitution of individual amino acids (e.g., Alanine (B10760859) Scanning , where each residue is replaced by alanine one by one) or the modification of the N- or C-termini. nih.govrsc.org This enables researchers to probe the function of each part of the peptide.
Biological Assays : Once analogues are synthesized, their biological activity must be tested. For this compound, this involves in vitro bioassays, such as measuring the contractile response of isolated sea anemone muscles to different peptide concentrations. biologists.comnih.gov These assays provide quantitative data on the potency and efficacy of each analogue.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling uses statistical and computational methods to establish a mathematical relationship between the chemical structure and biological activity. creative-peptides.comcreative-proteomics.comscribd.com By analyzing a series of compounds and their measured activities, QSAR models can predict the activity of novel, untested compounds and identify the key physicochemical properties (e.g., hydrophobicity, electronic properties) that drive activity.
Chromatography and Mass Spectrometry : High-Performance Liquid Chromatography (HPLC) is essential for the purification of both native and synthetic peptides. nih.gov Mass spectrometry (MS) is used to confirm the molecular weight and sequence of the peptides, ensuring that the correct molecule is being tested. creative-peptides.comnih.gov Combining HPLC with MS and Circular Dichroism (CD) can even allow for the simultaneous determination of a peptide's sequence and the stereochemistry (D- or L-form) of its amino acids. nih.gov
Computational and In Silico Methods : Advanced computational tools are increasingly used in SAR analysis. Molecular docking simulates the interaction between a peptide and its receptor, predicting binding affinity and orientation. rsc.org Methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) can create 3D-QSAR models that provide a more detailed understanding of the non-bond interactions between the peptide and its target. creative-peptides.com
Receptor Interactions and Signal Transduction Cascades
Identification of Putative Antho-RWamide II Receptors
The definitive receptor for this compound in its native cnidarian species has not yet been fully characterized. However, research has provided valuable insights through cross-reactivity studies with receptors from other species, including humans.
Insights from Cross-Activity with Human G Protein-Coupled Receptors (e.g., AXOR12/KISS1)
A significant breakthrough in understanding the potential receptor targets of this compound came from studies on human G protein-coupled receptors (GPCRs). Notably, this compound, along with its counterpart Antho-rwamide I, was found to elicit responses in cells expressing the human orphan GPCR known as AXOR12, also identified as GPR54 or the KiSS-1 receptor. nih.govnih.govcapes.gov.br This receptor's cognate ligand in humans is kisspeptin, a peptide crucial for puberty and reproduction. nih.gov
The activation of AXOR12 by this compound suggests a degree of structural conservation in the ligand-binding pocket of this receptor family across vast evolutionary distances. capes.gov.br The shared C-terminal amidated motif is a likely contributor to this cross-reactivity. nih.gov While kisspeptins are the high-potency endogenous ligands for AXOR12, the ability of this compound to activate this receptor, albeit at a lower potency, points towards a shared evolutionary origin of these signaling systems. nih.govcapes.gov.br
Characterization of Receptor Selectivity and Affinity
Studies using mammalian cells heterologously expressing the human AXOR12 receptor have allowed for the characterization of the receptor's selectivity and the affinity for this compound. In these systems, this compound demonstrated the ability to activate the AXOR12 receptor, leading to intracellular calcium mobilization. capes.gov.br
The potency of this compound was compared to that of Antho-rwamide I and other peptides. The mean pEC50 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, was determined for this compound.
Table 1: Potency of Various Peptides on Human AXOR12 Receptor
| Peptide | Sequence | Species | Mean pEC50 (± S.E.M.) |
|---|
| This compound |
These findings indicate that while this compound is an agonist for the human AXOR12 receptor, its affinity is significantly lower than that of the endogenous human ligand, KiSS-1-(112–121). capes.gov.br The receptor also shows a degree of selectivity, as it is not activated by all RF-amide peptides. capes.gov.br
Intracellular Signaling Pathways Activated by this compound
The activation of the AXOR12/KISS1 receptor by its ligands, including the cross-reactive this compound, initiates intracellular signaling cascades. This receptor is known to couple primarily to the Gαq class of G proteins. acs.orgnih.gov
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. wikipedia.org This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. acs.orgmdpi.com The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. mdpi.com In experimental systems, this mobilization of intracellular Ca2+ is a measurable output of receptor activation by this compound. capes.gov.br
Comparative Receptor Pharmacology Across Cnidarian Species
The pharmacology of neuropeptide receptors can vary significantly even among closely related species. In cnidarians, neuropeptides like this compound are known to control a range of physiological processes, including muscle contraction. oxfordre.comnih.gov For instance, Antho-rwamide I and II induce slow contractions in the endodermal muscles of the sea anemone Calliactis parasitica. oxfordre.com
While a specific receptor for this compound has not been deorphanized in any cnidarian species, the existence of peptide-gated ion channels in some cnidarians, such as Hydra, presents another possible mechanism of action. researchgate.netnih.gov These channels, belonging to the degenerin/epithelial Na+ channel (DEG/ENaC) family, are directly gated by neuropeptides. researchgate.netnih.gov However, the primary mode of action for this compound in sea anemones is believed to be through GPCRs, given its cross-reactivity with the human GPCR, AXOR12. Further research is needed to isolate and characterize the native this compound receptor in cnidarians to fully understand its pharmacology and compare it across different species within the phylum.
Compound and PubChem CID Table
| Compound Name | PubChem CID |
| Antho-rwamide I | 16219438 |
| This compound | 16219439 |
| Kisspeptin-10 | 16219432 |
| Galanin | 16132432 |
| Inositol trisphosphate | 1459 |
| Diacylglycerol | 793 |
| Saralasin | 44147779 |
Evolutionary Significance and Comparative Neurobiology
Phylogeny of RWamide-like Peptides Across Metazoan Lineages
Antho-RWamide II belongs to the broader Wamide superfamily of neuropeptides, characterized by a conserved C-terminal Tryptophan (W) residue. nih.gov This superfamily has an ancient origin, predating the split between cnidarians and bilaterians. nih.gov Phylogenetic analyses based on neuropeptide precursor sequences have revealed that Wamide-like peptides are distributed across a wide range of metazoan lineages, indicating their presence in a common ancestor. pnas.org
Members of the Wamide superfamily include the GLWamides found in Cnidaria (to which this compound belongs), myoinhibitory peptides (MIPs) or allostatins-B (ASTB) in arthropods, WWamides in mollusks, and metamorphosins in other protostomes. nih.gov Bioinformatic predictions have also identified a potential RWamide precursor in the placozoan Trichoplax adhaerens, one of the simplest known animals, suggesting an even deeper evolutionary root for this peptide family. nih.govresearchgate.net While the placozoan RWamide shows resemblance to cnidarian GLWamides, its precise evolutionary relationship to other Wamide subfamilies is still under investigation. nih.gov Putative precursors for RWamide have also been suggested in sponges and even the choanoflagellate Salpingoeca, which would place the origin of Wamides before the emergence of the Metazoa, although these findings require further validation. pnas.org
The evolutionary relationships within the Wamide superfamily are complex due to the short and often repetitive nature of the active peptide sequences, which can obscure phylogenetic signals. pnas.org However, clustering based on sequence similarity consistently groups these peptides, highlighting their shared ancestry. nih.gov
Table 1: Phylogenetic Distribution of Selected Wamide-like Peptides
| Phylum/Group | Peptide Subfamily/Example | Representative Organism(s) |
| Cnidaria | GLWamides (incl. This compound) | Sea anemones, Corals, Hydra |
| Placozoa | RWamide (putative) | Trichoplax adhaerens |
| Arthropoda | Myoinhibitory Peptide (MIP)/Allatostatin B (ASTB) | Drosophila melanogaster |
| Mollusca | WWamides | Lottia gigantea |
| Annelida | Wamides | Platynereis dumerilii |
Evolutionary Conservation of Neuropeptide Signaling Systems from Basal Animals to Bilaterians
The widespread phylogenetic distribution of Wamide-like peptides is paralleled by a remarkable conservation of their signaling systems, including their receptors and general functional domains. nih.gov This suggests that the fundamental components of Wamide signaling were established early in metazoan evolution and have been maintained for over 500 million years. frontiersin.org The presence of these peptides in cnidarians, which possess one of the earliest evolved nervous systems, underscores the ancient role of neuropeptides in neuronal communication. nih.govnih.gov
G protein-coupled receptors (GPCRs) are the primary targets of most neuropeptides, and orthologous receptors for Wamide-like peptides have been identified in both protostomes and deuterostomes, further supporting a common evolutionary origin for these signaling pathways. pnas.orgnih.gov The structural and functional conservation of these systems is strikingly demonstrated by cross-species activity. For instance, the cnidarian GLWamide from the jellyfish Cladonema can suppress feeding behavior in the fruit fly Drosophila melanogaster, and conversely, the fruit fly's myoinhibitory peptide (MIP) can inhibit feeding in the jellyfish. pnas.org This functional interchangeability across such evolutionarily distant phyla provides powerful evidence for a deeply conserved satiety-signaling system. pnas.org
The conservation extends to the general physiological domains regulated by these peptides, such as the control of muscle contraction and the regulation of life cycle transitions, which are common functions of Wamides in both cnidarians and protostomes. nih.gov This indicates that the ancestral Wamide signaling system likely played a crucial role in these fundamental biological processes.
Implications for the Evolution of Primitive Nervous Systems
The nervous systems of cnidarians are considered to represent an early stage in the evolution of neural complexity, often described as a diffuse nerve net. nih.govnih.gov A key feature of these primitive nervous systems is their strongly peptidergic nature. nih.gov Cnidarian neurons are rich in neuropeptides, like this compound, which are stored in dense-cored vesicles and appear to be the primary signaling molecules. nih.gov This suggests that peptidergic signaling was a foundational element of the first nervous systems.
Many cnidarian neurons exhibit multifunctional characteristics, combining sensory, motor, interneuronal, and neurosecretory properties. nih.gov It is hypothesized that these multifunctional peptidergic neurons resemble the ancestral neuron types from which the more specialized neurons of higher animals evolved. nih.gov The study of peptides like this compound and their localization within the simple nerve net of cnidarians provides insights into how these early neural circuits were organized and functioned. For example, the localization of Antho-RFamide (a related peptide) in the oral nerve ring of the sea anemone Nematostella vectensis points to an early centralization of neural elements for coordinating feeding. harvard.edu
The biosynthesis of cnidarian neuropeptides from large precursor proteins that can yield multiple copies of the active peptide is also a highly efficient process, comparable to that seen in more complex invertebrates and vertebrates. nih.gov This indicates that the molecular machinery for producing and utilizing neuropeptides was well-established at this early stage of nervous system evolution.
Divergence and Conservation of Physiological Roles in Cnidaria
Within the phylum Cnidaria, the GLWamide family of peptides, which includes this compound, has undergone both conservation and divergence in its physiological roles. This reflects the adaptation of a common ancestral signaling molecule to the specific physiological needs of different cnidarian lineages.
Conservation: A highly conserved function of GLWamide peptides across different cnidarian groups is the regulation of metamorphosis and larval settlement. nih.gov For example, the Hydractinia peptide Hym-248 (a GLWamide) induces metamorphosis in its own planula larvae and can also induce settlement in the larvae of the coral Acropora palmata. nih.gov This demonstrates that the signaling pathway controlling this critical life cycle transition is conserved across hydrozoans and anthozoans. Another conserved role is the modulation of muscle activity. GLWamides, including this compound, generally act as myoexcitatory peptides in cnidarians, inducing muscle contractions. nih.gov
Divergence: While the role of Wamide-like peptides in muscle control is ancient, the specific outcome (excitation vs. inhibition) has diverged between phyla. In most cnidarians, GLWamides are excitatory. nih.gov In contrast, the orthologous MIPs in arthropods are typically inhibitory, as their name suggests, relaxing gut and reproductive tract muscles. nih.gov This represents a significant functional divergence from a common ancestral gene.
Even within cnidarians, the specific effects can vary. For instance, while Antho-RFamide causes tonic contractions in the sea pen Renilla koellikeri, it modulates the amplitude and tone of slow muscle contractions in the sea anemone Calliactis parasitica. frontiersin.org This specialization allows for nuanced control of different muscular systems in different species. The diversification of peptide function is likely driven by the evolution of multiple receptor subtypes within a single organism, allowing the same peptide family to be co-opted for various physiological roles, from feeding and reproduction to development. nih.gov
Advanced Methodological Approaches in Antho Rwamide Ii Research
Advanced Chromatographic and Spectrometric Techniques for Peptide Identification and Purification
The initial identification and purification of Antho-rwamide II from sea anemones, such as Anthopleura elegantissima, relied heavily on advanced chromatographic and spectrometric methods. A multi-step purification process is typically employed, starting with an acetic acid extraction of the whole animal tissue. researchgate.net This is followed by cation-exchange chromatography to separate the peptide from other components. researchgate.netpnas.org
High-Performance Liquid Chromatography (HPLC) is a crucial subsequent step for further purification. pnas.orgresearchgate.net Different HPLC columns and gradient conditions are used to achieve a high degree of purity. pnas.org For instance, a C8 reverse-phase HPLC column with a gradient of acetonitrile (B52724) in trifluoroacetic acid (TFA) has been successfully used. pnas.org The purity of the final peptide fraction is often confirmed by analytical HPLC, ensuring that the isolated peptide is homogenous. pnas.org
Once purified, mass spectrometry (MS) is employed to determine the molecular weight and amino acid sequence of the peptide. researchgate.netabbexa.com Techniques like tandem mass spectrometry (MS/MS) are used to fragment the peptide and obtain sequence information. plos.org This combination of HPLC and MS provides a robust method for the definitive identification of this compound. abbexa.com In some cases, a radioimmunoassay (RIA) targeting the C-terminal Arg-Trp-NH2 (RWamide) sequence can be used to track the peptide during purification steps. researchgate.net
A novel approach combining in silico neuropeptide prediction with tandem mass spectrometry has also been developed. plos.org This method involves creating a database of potential neuropeptide sequences from the organism's protein database, which is then used to match against experimental MS/MS spectra. plos.org This has proven to be a highly sensitive pipeline for identifying neuropeptides like this compound in organisms such as Nematostella vectensis. plos.orgvliz.be
Molecular Cloning and Gene Expression Analysis of Precursors and Receptors
Molecular cloning techniques have been pivotal in understanding the biosynthesis of this compound. By cloning the cDNA encoding the precursor protein (preprohormone), researchers have been able to deduce the primary structure of the protein from which the mature peptide is derived. nih.govnih.gov These studies have revealed that neuropeptide preprohormones in cnidarians can contain multiple copies of immature neuropeptide sequences. nih.govresearchgate.net
In the case of this compound (
Comparative genomic studies across different hexacorallian and ceriantharian species have identified multiple genes encoding for LRWamide preprohormones. nih.gov For example, in Nematostella vectensis, two different genes encode for preprohormones each containing a single copy of this compound. nih.gov These genomic and transcriptomic analyses provide insights into the evolutionary conservation and diversity of Antho-rwamide peptides and their precursor genes. nih.govresearchgate.net
While the precursor for this compound has been identified, the specific receptor to which it binds is yet to be fully characterized. Gene expression analysis, often using techniques like in situ hybridization or quantitative PCR, will be crucial in identifying and localizing the expression of the this compound receptor, providing further understanding of its sites of action.
Electrophysiological Techniques for Neuronal and Muscular Activity Assessment
Electrophysiological techniques have been fundamental in assessing the functional effects of this compound on neuronal and muscular activity in sea anemones. biologists.comnih.gov These methods allow for the direct measurement of electrical events in cells and tissues in response to peptide application.
Studies on isolated sphincter muscle preparations from the sea anemone Calliactis parasitica have shown that this compound induces slow contractions at concentrations as low as 10⁻⁹ mol/L. nih.gov Importantly, electrophysiological recordings have demonstrated that this compound does not excite electrical activity in the known conducting systems of sea anemones, such as the through-conducting nerve net (TCNN) and the slow systems 1 and 2 (SS1 and SS2). biologists.comnih.gov This indicates that the peptide likely acts directly on the muscle cells rather than through intermediary neurons. biologists.comnih.gov
Further evidence for a direct muscular site of action comes from experiments on isolated single smooth muscle cells. Application of this compound to these cells evokes contractions, confirming a direct effect on the muscle. biologists.comnih.gov
Single-electrode voltage-clamp recordings from myoepithelial cells have provided more detailed insights into the ionic mechanisms underlying the action of related peptides like Antho-rwamide I. These studies have shown that the peptide modulates an inward Ca²⁺ current, which is a key step in initiating muscle contraction. nih.gov Similar electrophysiological approaches are crucial for fully understanding the signaling cascade initiated by this compound in its target cells.
Immunocytochemical Mapping of Peptidergic Neurons
Immunocytochemistry is a powerful technique used to visualize the location of specific molecules, such as neuropeptides, within tissues. By using antibodies that specifically recognize this compound or its characteristic C-terminal RWamide sequence, researchers have been able to map the distribution of Antho-rwamide-containing neurons in sea anemones. nih.govscispace.com
Light microscopic immunocytochemical studies have shown that Antho-rwamide-like peptides are located in neurons associated with the oral sphincter muscle and gastrodermis of the sea anemone Calliactis parasitica. nih.gov These neurons are strategically positioned to influence muscle function.
To gain a more detailed understanding of the synaptic connections, immunogold electron microscopy has been employed. This ultrastructural technique has revealed that Antho-rwamide-like material is present in granular vesicles within neurons that form synaptic contacts with the myonemes (contractile fibers) of both gastrodermal and oral sphincter muscle cells. nih.gov The presence of the peptide within synaptic vesicles is strong evidence for its role as a neurotransmitter. nih.gov
These immunocytochemical studies have also shown that the Antho-rwamide immunoreactive neurites appear to innervate the sphincter muscle fibers directly, without intermediate neuronal pathways. nih.gov This finding corroborates the electrophysiological data suggesting a direct action of the peptide on the muscle cells. biologists.comnih.govnih.gov
The characteristics of the immunoreactive vesicles have also been described. In gastrodermal nerve cells, the vesicles are larger on average, while those in neurites associated with the sphincter muscle are smaller. nih.gov All observed Antho-rwamide-immunoreactive vesicles have an irregularly granular appearance. nih.gov
In Vitro Bioassay Systems for Functional Characterization
In vitro bioassay systems are essential for characterizing the biological activity of peptides like this compound in a controlled environment. These assays typically involve isolated tissues or cells that respond to the peptide in a measurable way.
A commonly used bioassay for this compound involves isolated, trimmed sphincter muscle preparations from the sea anemone Calliactis parasitica. nih.gov These preparations are suspended in a bath of artificial seawater, and the contractions in response to the application of the peptide are recorded. biologists.com This system has been used to determine the threshold concentration for this compound-induced contractions, which was found to be as low as 10⁻⁹ mol/L, and to compare its potency to other related peptides like Antho-rwamide I. nih.gov
Another in vitro bioassay utilizes isolated tentacles from sea anemones, such as Actinia equina. biologists.com These preparations exhibit spontaneous contractions, and the effect of neuropeptides on the frequency and amplitude of these contractions can be quantified. biologists.comcapes.gov.br Interestingly, while this compound has an excitatory effect on endodermal muscles, it has been shown to have an inhibitory action on the spontaneous contractions of isolated tentacles. biologists.combiologists.com
To further pinpoint the site of action, bioassays using isolated single smooth muscle cells have been developed. biologists.comnih.gov In this system, individual muscle cells are observed under a microscope, and their contraction in response to the direct application of the peptide is recorded. biologists.com This assay has provided definitive evidence that this compound acts directly on muscle cells. biologists.comnih.gov
These various in vitro bioassay systems have been instrumental in functionally characterizing this compound and revealing its diverse effects on different muscle tissues.
Synthetic Peptide Design and Production for Research Applications
The chemical synthesis of this compound and its analogs is a cornerstone of research into its function. Synthetic peptides provide a pure and reliable source of the compound for use in a wide range of experimental applications, from bioassays to electrophysiology and immunocytochemistry. researchgate.netabbexa.combiologists.com
Commercial suppliers and research laboratories utilize solid-phase peptide synthesis (SPPS) to produce this compound (
The availability of synthetic this compound has been crucial for:
Confirming the identity of the native peptide: By comparing the biological activity and chromatographic properties of the synthetic peptide with the purified native peptide, researchers can definitively confirm its structure. researchgate.net
Functional studies: Synthetic peptides are used in the in vitro bioassays and electrophysiological experiments described above to determine the peptide's effects on muscle contraction and neuronal activity. biologists.comnih.gov
Structure-activity relationship studies: By synthesizing analogs of this compound with specific amino acid substitutions, researchers can investigate which parts of the peptide are critical for its biological activity. This information is valuable for understanding how the peptide interacts with its receptor.
Generating antibodies: Synthetic peptides are used as antigens to generate antibodies for immunocytochemical studies. pnas.org
Future Directions and Broader Research Implications
Elucidating Undiscovered Receptors and Downstream Signaling Pathways
A primary goal for future research is the identification and characterization of the specific receptors that bind to Antho-rwamide II. Studies have demonstrated that Antho-rwamide I and II act directly on endodermal muscle cells, inducing contraction without exciting the known neuronal conducting systems. nih.govbiologists.com This suggests the existence of distinct receptors on these muscle cells that are not activated by other neuropeptides like Antho-RFamide. nih.gov The discovery of these receptors, likely G-protein coupled receptors (GPCRs) which are common targets for neuropeptides in both cnidarians and bilaterians, is a critical next step. nih.govphoenixpeptide.com
Once the receptors are identified, the subsequent challenge will be to delineate the downstream intracellular signaling pathways they trigger. Activation of neuropeptide receptors typically initiates a cascade of events involving second messengers. For instance, many GPCRs activate pathways like the phospholipase C (PLC) system, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity to effect a cellular response such as muscle contraction. amazonaws.com Investigating whether this compound utilizes these or other novel signaling cascades within cnidarian muscle cells will be crucial. Unraveling these mechanisms would not only clarify how this specific peptide functions but also enhance our understanding of the diversity and evolution of cell signaling pathways.
Investigating Roles in Complex Cnidarian Behaviors and Development
The physiological effects of this compound point to its involvement in orchestrating complex behaviors in cnidarians. The peptide induces slow, simple contractions in endodermal muscles, such as the sphincter and body wall muscles, and has an inhibitory effect on certain ectodermal muscles. nih.govoxfordre.comoup.com This differential action on various muscle groups suggests a sophisticated role in coordinating movements related to feeding, defense, or changes in posture. For example, the contraction of the oral sphincter muscle, which is heavily innervated by Antho-RWamide-positive neurons, is essential for mouth closure and prey retention. nih.govuchicago.edu Future research could use advanced imaging and electrophysiological techniques to correlate the release of this compound with specific behaviors in live animals, providing a clearer picture of its function in the animal's behavioral repertoire.
Furthermore, the potential role of this compound in cnidarian development remains largely unexplored. In other cnidarians, such as Hydractinia echinata, neuropeptides from the LWamide and RFamide families have been shown to regulate key developmental processes, including larval migration and metamorphosis. biologists.com These peptides can act as bifunctional molecules, functioning as neurotransmitters in adults and as morphogenetic factors during larval stages. biologists.com Investigating whether this compound has similar developmental roles in sea anemones could reveal ancient links between the nervous system and the regulation of animal life cycles.
Potential as a Model for Understanding Ancient Neurotransmission Systems
Cnidarians possess one of the earliest forms of a nervous system in animal evolution, making them invaluable models for studying the origins of neural communication. oup.comresearchgate.net These nervous systems are considered predominantly "peptidergic," relying heavily on a diverse array of neuropeptides for signaling. oup.combiologists.com this compound, as one of these ancient signaling molecules, offers a window into the foundational principles of neurotransmission. nih.govcapes.gov.br
Its function as a neurotransmitter at neuromuscular synapses, confirmed by the localization of Antho-RWamide-like material in synaptic vesicles at these junctions, provides a tangible system for studying primitive synaptic mechanisms. uchicago.eduuchicago.edu The biosynthesis of this compound and other cnidarian neuropeptides from large precursor proteins that contain multiple copies of the active peptide is a remarkably efficient strategy. oup.comnih.gov The fact that this biosynthetic process is similar to that found in higher vertebrates suggests it is an ancient and highly conserved feature of peptidergic signaling. oup.com By studying the structure, function, and regulation of this peptide and its associated neural circuits, researchers can gain insight into the fundamental components and evolutionary trajectory of nervous systems.
Translational Opportunities in Comparative Physiology and Pharmacology
The study of this compound and its molecular targets offers translational potential in comparative physiology and pharmacology. Because cnidarian neuropeptides and their receptors are not closely related to those in bilaterians, they represent a source of novel molecular tools. nih.gov Understanding the structure-activity relationships of the Antho-RWamides—for example, the observed higher potency of this compound compared to Antho-rwamide I in some preparations—can guide the design of synthetic analogs. nih.govnih.gov These synthetic molecules could be developed as highly specific agonists or antagonists for the as-yet-undiscovered cnidarian receptors, serving as pharmacological probes to dissect physiological processes in these animals.
This line of research aligns with the broader field of bioprospecting, where compounds from diverse organisms are explored for novel bioactivities. The unique biochemical modifications found in cnidarian peptides, such as the N-terminal pyroglutamyl group that protects this compound from degradation, can inspire new strategies for enhancing the stability of peptide-based drugs. oup.compnas.org Comparative studies on how these peptides modulate muscle physiology can also provide fundamental insights into the evolution of neuromuscular control, highlighting both divergent and conserved mechanisms across the animal kingdom.
Q & A
Q. What experimental methodologies are recommended for initial structural characterization of Antho-rwamide II?
Classification: Foundational/Basic To determine the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For novel peptides like this compound, tandem mass spectrometry (MS/MS) can resolve fragmentation patterns to confirm amino acid sequences. Ensure sample purity via high-performance liquid chromatography (HPLC) before analysis. Document instrumental parameters (e.g., solvent systems, collision energy in MS) to enable reproducibility .
Q. How should researchers design assays to assess this compound’s bioactivity in preliminary studies?
Classification: Foundational/Basic Use in vitro cell-based assays (e.g., cytotoxicity, receptor-binding assays) with appropriate controls (positive/negative and vehicle controls). For dose-response studies, apply logarithmic concentration ranges (e.g., 1 nM–100 µM) and triplicate measurements to account for variability. Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence-based detection) to minimize false positives .
Q. What strategies are critical for conducting a systematic literature review on this compound?
Classification: Foundational/Basic Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND biosynthesis") and filters for peer-reviewed articles. Critically appraise sources by evaluating experimental rigor (e.g., sample sizes, statistical methods) and conflicts of interest. Track citation networks to identify seminal studies and unresolved gaps .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved?
Classification: Advanced/Complex Conduct in silico molecular docking to predict binding affinities to putative targets, followed by surface plasmon resonance (SPR) for kinetic validation. If discrepancies persist, perform pathway enrichment analysis (e.g., KEGG, GO) on transcriptomic or proteomic datasets to identify compensatory mechanisms. Publish negative results to contextualize contradictions and refine hypotheses .
Q. What advanced techniques optimize the synthesis of this compound analogs with improved stability?
Classification: Advanced/Complex Use solid-phase peptide synthesis (SPPS) with pseudoproline dipeptides to minimize aggregation. For stability testing, employ accelerated degradation studies under varying pH/temperature conditions. Analyze degradation products via LC-MS and correlate structural modifications (e.g., D-amino acid substitution) with half-life improvements using pharmacokinetic modeling .
Q. How should researchers address ethical and reproducibility challenges in in vivo studies of this compound?
Classification: Advanced/Complex Adhere to ARRIVE guidelines for animal studies: pre-register protocols, justify sample sizes via power analysis, and include sham-operated controls. For reproducibility, share raw data (e.g., electrophysiology traces, histology images) in public repositories like Zenodo. Disclose conflicts of interest and funding sources transparently .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Classification: Methodological Fit dose-response curves using nonlinear regression (e.g., Hill equation) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multiplexed datasets (e.g., multi-omics), apply Benjamini-Hochberg correction to control false discovery rates (FDR). Use tools like GraphPad Prism or R/Bioconductor packages for reproducible analysis .
Q. How can machine learning models enhance structure-activity relationship (SAR) studies of this compound derivatives?
Classification: Methodological Train convolutional neural networks (CNNs) on molecular descriptor datasets (e.g., molecular fingerprints, ADMET properties) to predict bioactivity. Validate models via k-fold cross-validation and external test sets. Interpret feature importance using SHAP (SHapley Additive exPlanations) values to guide rational drug design .
Handling Ambiguities and Knowledge Gaps
Q. What steps should be taken when primary literature on this compound lacks experimental detail?
Classification: Advanced/Complex Contact corresponding authors for raw data or unpublished protocols. Replicate key experiments with open-source protocols (e.g., Protocols.io ) and document deviations. If critical details remain unclear, explicitly state limitations in publications and propose standardized reporting frameworks (e.g., MIAPE for proteomics) .
Q. How can researchers balance exploratory and hypothesis-driven approaches in this compound research?
Classification: Advanced/Complex Use adaptive experimental designs: begin with unbiased screens (e.g., phenotypic screening) to identify novel targets, then transition to hypothesis-driven validation (e.g., CRISPR knockouts). Pre-register exploratory phases to avoid HARKing (Hypothesizing After Results are Known) and maintain rigor in confirmatory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
